4-Hydroxymidazolam glucuronide

Übersicht

Beschreibung

4-Hydroxymidazolam glucuronide is a metabolite of midazolam, a short-acting benzodiazepine commonly used for sedation, anesthesia, and the treatment of anxiety disorders. The glucuronide conjugation of 4-hydroxymidazolam enhances its solubility and facilitates its excretion, making it a significant compound in pharmacokinetics and drug metabolism.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Hydroxymidazolam glucuronide is primarily synthesized through the metabolic pathway of midazolam. Midazolam undergoes oxidative metabolism, primarily mediated by cytochrome P450 enzymes, to form 4-hydroxymidazolam. This metabolite is then conjugated with glucuronic acid by the action of UDP-glucuronosyltransferases (UGTs), particularly UGT1A4, UGT2B4, and UGT2B7.

Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale synthesis of midazolam followed by controlled enzymatic reactions to ensure the formation of the glucuronide conjugate. The process requires precise control of reaction conditions, including pH, temperature, and the presence of specific cofactors to optimize the activity of UGT enzymes.

Analyse Chemischer Reaktionen

Types of Reactions: 4-Hydroxymidazolam glucuronide undergoes various chemical reactions, primarily involving glucuronidation and hydrolysis.

Common Reagents and Conditions:

Glucuronidation: The reaction is catalyzed by UDP-glucuronosyltransferases (UGTs) in the presence of UDP-glucuronic acid.

Hydrolysis: The glucuronide conjugate can be hydrolyzed back to 4-hydroxymidazolam under acidic conditions or enzymatic action.

Major Products Formed:

Glucuronide Conjugate: The primary product is this compound.

Hydrolysis Products: The hydrolysis of the glucuronide conjugate yields 4-hydroxymidazolam.

Wissenschaftliche Forschungsanwendungen

Pharmacokinetics and Metabolism

4-Hydroxymidazolam glucuronide is produced via the glucuronidation of 4-hydroxymidazolam, a minor metabolite of midazolam. This process is predominantly mediated by the UGT1A4 enzyme, with additional involvement from UGT2B4 and UGT2B7 for other hydroxymetabolites . Understanding the pharmacokinetics of this glucuronide is crucial for assessing midazolam's therapeutic effects and potential toxicity.

Table 1: Key Enzymes Involved in Glucuronidation

| Enzyme | Substrate | Role |

|---|---|---|

| UGT1A4 | 4-Hydroxymidazolam | Major enzyme for glucuronidation |

| UGT2B4 | 1'-Hydroxymidazolam | O-Glucuronidation |

| UGT2B7 | 1'-Hydroxymidazolam | N-Glucuronidation |

Therapeutic Drug Monitoring (TDM)

The quantification of this compound is essential in TDM, especially in pediatric populations where precise dosing is critical. A validated LC-MS/MS method has been developed to analyze midazolam and its metabolites, including this compound, in small plasma volumes . This method enhances the ability to monitor drug levels effectively, ensuring safe and effective treatment regimens.

Case Study: Pediatric Plasma Analysis

A study focused on pediatric patients demonstrated the successful application of a sensitive assay that utilized β-glucuronidase hydrolysis to measure total hydroxymidazolam metabolites. This approach allowed for accurate quantification of both free and conjugated forms in limited blood samples, which is particularly beneficial in clinical settings where blood volume is a concern .

Clinical Implications and Safety Monitoring

The accumulation of this compound can lead to enhanced sedative effects, particularly in critically ill patients with renal impairment . Monitoring this metabolite can provide insights into potential adverse effects and guide clinical decisions regarding midazolam dosing.

Table 2: Clinical Implications of this compound

| Condition | Effect |

|---|---|

| Renal Failure | Increased sedation risk due to metabolite accumulation |

| Intensive Care | Necessitates careful monitoring to avoid overdose |

Stability and Analytical Methods

Research has shown that this compound exhibits variable stability depending on the biological matrix used for analysis. For instance, it remains stable in EDTA plasma for up to seven days but shows reduced stability in serum and urine . Understanding these stability profiles is vital for accurate laboratory analysis and interpretation of results.

Table 3: Stability of this compound

| Matrix Type | Stability Duration |

|---|---|

| EDTA Plasma | Up to 7 days |

| Serum | Up to 3 days |

| Urine | Less than 24 hours |

Future Directions in Research

Continued research into the applications of this compound may uncover further insights into its role in drug interactions, pharmacogenomics, and personalized medicine. As analytical techniques improve, more detailed studies on its pharmacological properties and clinical relevance are anticipated.

Wirkmechanismus

The mechanism of action of 4-hydroxymidazolam glucuronide involves its role as a metabolite of midazolam. The glucuronide conjugation enhances the solubility and excretion of 4-hydroxymidazolam, facilitating its elimination from the body. The compound does not directly exert pharmacological effects but is crucial in the metabolic processing of midazolam.

Molecular Targets and Pathways:

UGT Enzymes: The primary molecular targets are UDP-glucuronosyltransferases (UGTs), particularly UGT1A4, UGT2B4, and UGT2B7.

Metabolic Pathways: The compound is involved in the phase II metabolism of midazolam, where it undergoes glucuronidation to form the glucuronide conjugate.

Vergleich Mit ähnlichen Verbindungen

1-Hydroxymidazolam Glucuronide: Another metabolite of midazolam, formed through a similar pathway but involving different UGT isoforms.

Diazepam Glucuronide: A glucuronide conjugate of diazepam, another benzodiazepine, formed through glucuronidation.

Biologische Aktivität

4-Hydroxymidazolam glucuronide is a significant metabolite of midazolam, a commonly used benzodiazepine. Understanding its biological activity is crucial for assessing the pharmacokinetics and pharmacodynamics of midazolam, especially in clinical settings.

Overview of Metabolism

Midazolam is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5, leading to the formation of several metabolites, including 1-hydroxymidazolam and 4-hydroxymidazolam. These metabolites are subsequently conjugated to glucuronides, with this compound being one of the minor products. The glucuronidation process is primarily mediated by uridine diphosphate-glucuronosyltransferases (UGTs), particularly UGT1A4, which plays a crucial role in the metabolism of both hydroxymidazolam isomers .

Biological Activity and Pharmacokinetics

Pharmacokinetics : The pharmacokinetic profile of this compound reflects its formation and elimination rates. Studies indicate that approximately 3% of an administered dose of midazolam is excreted as this compound within 24 hours .

Enzymatic Activity : The activity of UGT1A4 in the glucuronidation process has been characterized through various studies. For instance, a study involving human liver microsomes demonstrated that UGT1A4 was responsible for the glucuronidation of 4-hydroxymidazolam, while other isoforms like UGT2B4 and UGT2B7 were implicated in the metabolism of 1-hydroxymidazolam .

Case Studies and Research Findings

- Clinical Implications : In clinical settings, understanding the metabolism of midazolam and its metabolites can inform dosing strategies, particularly in vulnerable populations such as neonates or patients with liver impairment. For example, a study highlighted that preterm infants exhibit significantly lower clearance rates for midazolam compared to older children and adults, which may affect the dosing regimen .

- Drug Interactions : Research has shown that co-administration of drugs that inhibit CYP3A4 can lead to increased plasma concentrations of midazolam and its metabolites, including this compound. This interaction necessitates careful monitoring and potential dose adjustments when prescribing midazolam alongside known CYP3A inhibitors .

Table: Summary of Key Findings on this compound

| Aspect | Details |

|---|---|

| Parent Drug | Midazolam |

| Metabolites | 1-Hydroxymidazolam, 4-Hydroxymidazolam |

| Glucuronidation Enzyme | UGT1A4 |

| Excretion Rate | ~3% of midazolam dose as this compound within 24 hours |

| Clinical Relevance | Important for dosing in neonates and patients with liver impairment |

| Drug Interaction Risks | Increased levels when co-administered with CYP3A inhibitors |

Eigenschaften

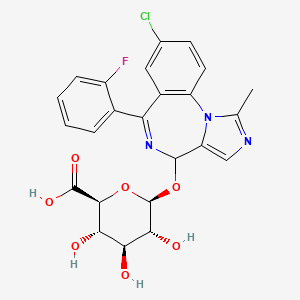

IUPAC Name |

(2S,3S,4S,5R,6S)-6-[[8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepin-4-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21ClFN3O7/c1-10-27-9-16-22(36-24-20(32)18(30)19(31)21(35-24)23(33)34)28-17(12-4-2-3-5-14(12)26)13-8-11(25)6-7-15(13)29(10)16/h2-9,18-22,24,30-32H,1H3,(H,33,34)/t18-,19-,20+,21-,22?,24-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPHAZAPYEZYBRV-UOPHVPOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2OC4C(C(C(C(O4)C(=O)O)O)O)O)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=NC=C2N1C3=C(C=C(C=C3)Cl)C(=NC2O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)C5=CC=CC=C5F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21ClFN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81256-82-8 | |

| Record name | 4-Hydroxymidazolam glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081256828 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-HYDROXYMIDAZOLAM GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D7MBM57ULU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.